molecular formula C16H13N3O5S2 B2383919 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-53-2

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2383919
CAS No.: 476323-53-2
M. Wt: 391.42
InChI Key: VAUIWELWQRNVQK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the thiazole family, which is known for its diverse biological activities .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is used for amide coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant potential in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its potential anti-inflammatory and antimicrobial properties. Additionally, it has applications in environmental science as a potential agent for pollution control.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a dual inhibitor of DAPK1 and CSF1R, which are involved in neuroinflammation and tauopathies . By inhibiting these kinases, the compound can potentially prevent the formation of tau aggregates and reduce neuroinflammation .

Comparison with Similar Compounds

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its dual inhibitory action on DAPK1 and CSF1R . Similar compounds include other thiazole derivatives, which also exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Biological Activity

3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer, antimicrobial, and neuroprotective effects based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H13N3O5S
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 6260-80-6

Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit significant anti-neoplastic properties. For example, studies have shown that benzamide derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • Inhibition of cell proliferation.
    • Induction of apoptosis in cancer cells.
    • Disruption of angiogenesis.
  • Case Study :
    A study demonstrated that a related compound showed a dose-dependent inhibition of cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the nitro group in the thiophene ring is believed to enhance its activity against various pathogens.

  • Activity Against Biofilms :
    • The compound exhibited significant activity against biofilms formed by Staphylococcus epidermidis, which is crucial for treating nosocomial infections .
  • Comparative Study :
    In comparative studies with other antimicrobial agents, the compound showed enhanced effectiveness against resistant strains, suggesting its potential as a therapeutic agent in infectious diseases .

Neuroprotective Effects

The neuroprotective potential of benzamide derivatives has been explored in the context of neurodegenerative disorders.

  • Cognitive Enhancement :
    Compounds similar to this compound have been shown to improve cognitive functions in animal models through mechanisms involving neurotransmitter modulation .
  • Inhibition of Neurodegeneration :
    Studies indicate that these compounds may inhibit acetylcholinesterase activity, thus contributing to their protective effects against Alzheimer's disease .

Summary of Findings

Biological ActivityMechanismObserved Effect
Anti-CancerInduces apoptosisSignificant inhibition of tumor growth
AntimicrobialDisrupts biofilmsEffective against resistant strains
NeuroprotectiveAChE inhibitionImproves cognitive functions

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-11-3-9(4-12(6-11)24-2)15(20)18-16-17-13(8-26-16)14-5-10(7-25-14)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUIWELWQRNVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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